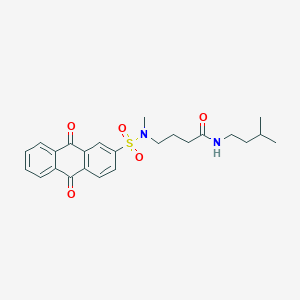
N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C24H28N2O5S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is Casein kinase II (CK2) . CK2 is an intensively studied enzyme, involved in different diseases, particularly cancer .
Mode of Action
The compound interacts with CK2, inhibiting its enzymatic activity
Result of Action
The compound’s action results in the inhibition of CK2, which can lead to a reduction in cell viability . In vitro studies have shown that the compound can reduce cell viability by more than 60% after 24 hours of incubation using 10 µM .
Biologische Aktivität
N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
- Chemical Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
The synthesis of this compound involves multiple steps, including the formation of the anthracene core and subsequent modifications to introduce sulfonamide and butanamide functionalities. Specific synthetic pathways have been explored in related anthracene derivatives, which may provide insights into optimizing yields and purity for biological studies .
Antiproliferative Effects
Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 9,10-dihydroanthracene have shown pro-apoptotic effects in Burkitt lymphoma (BL) cell lines such as MUTU-I and DG-75 .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its cytotoxic effects.
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on BL Cell Lines : A study evaluated the effects of several anthracene derivatives on BL cell lines. The results indicated that specific modifications to the anthracene structure significantly enhanced antiproliferative activity compared to unmodified analogs .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the activity of these compounds. It was found that they could modulate apoptosis-related proteins, suggesting a pathway for therapeutic applications in oncology .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MUTU-I | 15 | Apoptosis induction |
| Compound B | DG-75 | 20 | ROS generation |
| N-Isopentyl... | Various | 12 | Cell cycle arrest |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Sulfonamide Group | Increased solubility |
| Butanamide Group | Enhanced potency |
| Methyl Substitution | Improved selectivity |
Eigenschaften
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(3-methylbutyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-16(2)12-13-25-22(27)9-6-14-26(3)32(30,31)17-10-11-20-21(15-17)24(29)19-8-5-4-7-18(19)23(20)28/h4-5,7-8,10-11,15-16H,6,9,12-14H2,1-3H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPNFINPJBDBMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













